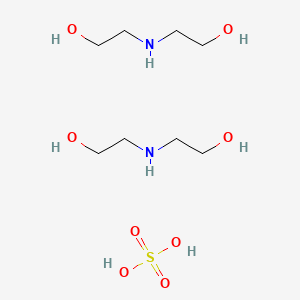
5-Methoxy-1-oxidopyrimidin-1-ium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methoxy-1-oxidopyrimidin-1-ium is a heterocyclic organic compound with the molecular formula C5H6N2O2 It is a derivative of pyrimidine, characterized by the presence of a methoxy group at the 5-position and an oxidized nitrogen atom at the 1-position, forming a pyrimidinium ion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-1-oxidopyrimidin-1-ium typically involves the oxidation of 5-methoxypyrimidine. One common method is the use of hydrogen peroxide as an oxidizing agent in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the selective oxidation of the nitrogen atom at the 1-position.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-1-oxidopyrimidin-1-ium undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more highly oxidized derivatives.
Reduction: Reduction reactions can convert the compound back to its parent pyrimidine form.
Substitution: Nucleophilic substitution reactions can occur at the 5-position, where the methoxy group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.
Major Products Formed
Oxidation: Higher oxidized pyrimidine derivatives.
Reduction: 5-Methoxypyrimidine.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
5-Methoxy-1-oxidopyrimidin-1-ium has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a DNA intercalator or enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-viral activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-Methoxy-1-oxidopyrimidin-1-ium involves its interaction with various molecular targets. In biological systems, it may act as an inhibitor of specific enzymes by binding to their active sites. The compound’s ability to intercalate into DNA can disrupt normal cellular processes, leading to potential therapeutic effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-Methoxypyrimidine: The parent compound without the oxidized nitrogen atom.
1-Methyl-5-methoxypyrimidin-1-ium: A similar compound with a methyl group instead of a hydrogen at the 1-position.
5-Methoxy-2,4-dioxopyrimidin-1-ium: A compound with additional oxidized positions.
Uniqueness
5-Methoxy-1-oxidopyrimidin-1-ium is unique due to its specific oxidation state and the presence of the methoxy group, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C5H6N2O2 |
|---|---|
Molecular Weight |
126.11 g/mol |
IUPAC Name |
5-methoxy-1-oxidopyrimidin-1-ium |
InChI |
InChI=1S/C5H6N2O2/c1-9-5-2-6-4-7(8)3-5/h2-4H,1H3 |
InChI Key |
IDEBXSHIRGWMHI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN=C[N+](=C1)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


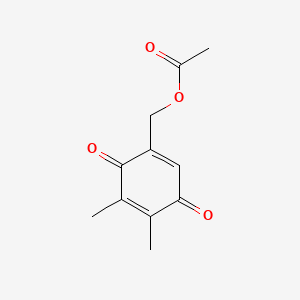
![9-benzyl-2,9-dihydro-3H-imidazo[1,2-a]benzimidazole](/img/structure/B13820395.png)
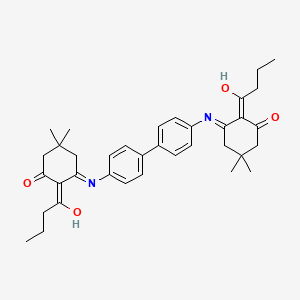

![Acetaldehyde,[[2-(dimethylamino)ethyl]methylamino]-](/img/structure/B13820404.png)
![3-[3-(Methoxycarbonyl)thiophen-2-yl]benzoic acid](/img/structure/B13820411.png)
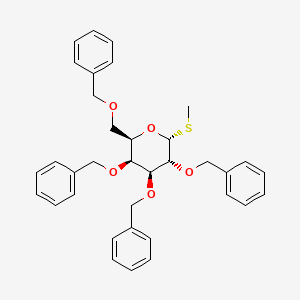

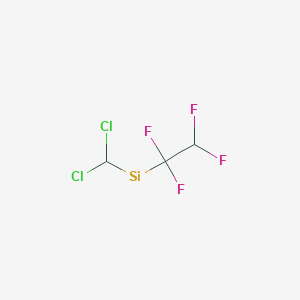
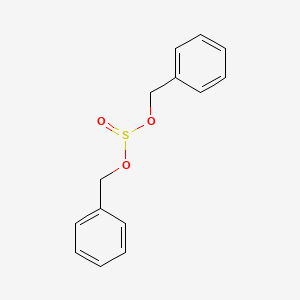
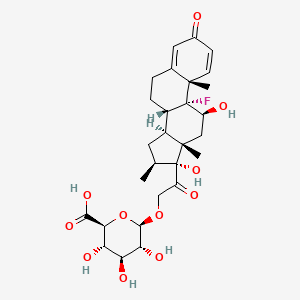
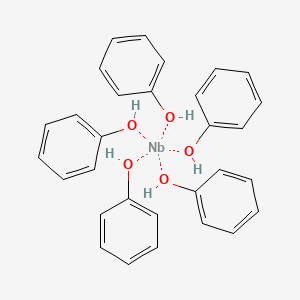
![1-N-Boc-4-[3-(ethoxycarbonylmethylaminocarbonyl)-4-nitrophenyl]piperazine](/img/structure/B13820449.png)
